1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with dimethyl groups and the other with an ethyl and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The dimethyl and ethyl-fluoro substituents are introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Coupling Reaction: The two pyrazole rings are coupled through a methylene bridge using formaldehyde and a secondary amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar pyrazole structure but different substituents.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: Another pyrazole derivative with a benzoic acid group.
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific combination of substituents and the presence of both dimethyl and ethyl-fluoro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H19ClFN5 |
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Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-18-12(13)10(7-15-18)5-14-6-11-8-17(3)16-9(11)2;/h7-8,14H,4-6H2,1-3H3;1H |
InChI Key |
CJQCQESPCQLJDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CN(N=C2C)C)F.Cl |
Origin of Product |
United States |
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